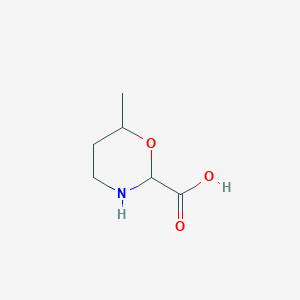

6-Methyl-1,3-oxazinane-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

6-methyl-1,3-oxazinane-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-4-2-3-7-5(10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) |

InChI Key |

FBFPKUXBSYIZOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(O1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methyl 1,3 Oxazinane 2 Carboxylic Acid and Its Analogs

Strategies for the Construction of the 1,3-Oxazinane (B78680) Ring System

The synthesis of the 1,3-oxazinane ring can be achieved through various strategic approaches, primarily involving the formation of key carbon-oxygen and carbon-nitrogen bonds to close the six-membered ring. These methods often leverage acyclic precursors that already contain the requisite atoms and functional groups, which are then induced to cyclize through a range of reaction types.

Cyclization Approaches from Acyclic Precursors

The most common route to 1,3-oxazinanes involves the intramolecular cyclization of a linear precursor containing the N-C-C-C-O skeleton. The choice of precursor and cyclization conditions dictates the stereochemical outcome and functional group tolerance of the synthesis.

Amino acids provide a readily available source of chirality and functionality, making them ideal starting materials for the enantioselective synthesis of 1,3-oxazinane derivatives. Several strategies have been developed that utilize amino acid-derived precursors for the construction of the oxazinane ring.

One notable method involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, which are themselves derived from α-amino acids. This metal-free approach allows for the synthesis of various 1,3-oxazinane-2,5-diones acs.org. The reaction is promoted by catalysts such as silica-supported perchloric acid (HClO₄) in methanol (B129727) acs.org. Furthermore, the intramolecular ring-opening cyclization of N-Boc-tethered epoxides, where the epoxide is connected by a two-carbon tether to the N-Boc moiety, yields 1,3-oxazinan-2-ones with high regio- and diastereoselectivity acs.org.

Another strategy begins with Cbz- or Fmoc-protected α-amino acids, which are converted to α-amino aldehydes. These aldehydes can then be protected as their acid-labile 3-Boc-(1,3)-oxazinanes by reacting them with 3-aminopropan-1-ol. This method is notable for proceeding with minimal epimerization, thus preserving the stereochemical integrity of the original amino acid researchgate.net. These functionalized oxazinanes can subsequently be transformed into highly enantio-enriched β²- and β³-amino acids york.ac.uk.

| Precursor Type | Catalyst/Reagent | Product Type | Key Features | Yield |

| N-Cbz-diazoketones | Silica-supported HClO₄ | 1,3-Oxazinane-2,5-diones | Metal-free; eco-friendly catalyst acs.org. | Good |

| N-Boc-tethered epoxides | Brønsted Acid | 1,3-Oxazinan-2-ones | High regio- and diastereoselectivity acs.org. | Up to 95% |

| α-Amino aldehydes | 3-Aminopropan-1-ol, Boc₂O | 3-Boc-(1,3)-oxazinanes | Minimal epimerization; acid-labile protection researchgate.net. | Good |

Carbonylative cyclization introduces a carbonyl group into the heterocyclic ring during its formation, providing direct access to 1,3-oxazinan-2-ones, which are valuable cyclic carbamates. These methods often utilize green and efficient carbonylating agents, avoiding hazardous reagents like phosgene.

A prominent strategy involves the one-pot synthesis from amines and 1,3-diols using dialkyl carbonates (DACs) as carbonylating agents in the presence of a base such as potassium tert-butoxide researchgate.netnih.gov. The reactivity of the DAC is influenced by steric hindrance, with more hindered carbonates leading to higher yields of the desired 1,3-oxazinan-2-one (B31196). This approach represents a green alternative, forming the cyclic carbamate (B1207046) through a cascade reaction mechanism nih.gov.

Another route starts from carbohydrate derivatives. In this multi-step synthesis, a primary amine reacts with optically pure 3-hydroxy-γ-butyrolactone to form an amide. Subsequent reduction of the amide followed by a carbonylation step yields chiral 6-hydroxymethyl 1,3-oxazinan-2-ones acs.orgdoi.org. This method leverages the chirality of carbohydrates to produce enantiomerically pure oxazinanones doi.org.

| Reactants | Carbonylating Agent | Catalyst/Base | Product | Yield |

| Amine, 1,3-Diol | Dialkyl Carbonate (e.g., DMC, DEC) | Potassium tert-butoxide | 1,3-Oxazinan-2-one researchgate.netnih.gov. | Moderate to High |

| Reduced Amide (from 3-hydroxy-γ-butyrolactone) | Not specified | Not specified | 6-Hydroxymethyl 1,3-oxazinan-2-one acs.orgdoi.org. | Good |

Pericyclic reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are powerful tools for the construction of six-membered rings with high stereocontrol researchgate.net. These reactions have been adapted for the synthesis of 1,3-oxazine derivatives.

One such approach is the inverse-electron-demand Diels–Alder (IEDDA) reaction. A copper-catalyzed tandem reaction of terminal ynones, sulfonyl azides, and imines generates intermediate N-sulfonyl acylketenimines. These intermediates then undergo an IEDDA [4+2] cycloaddition with the imines to afford functionalized 1,3-oxazine derivatives in good yields under mild conditions organic-chemistry.org.

Another innovative [4+2] cycloaddition involves the palladium-catalyzed decarboxylation of 5-methylene-1,3-oxazinan-2-ones. This process generates aza-π-allylpalladium 1,4-dipoles, which react with 1,3,5-triazinanes to yield a variety of 1,3-oxazinanes with very good yields. This method demonstrates the versatility of palladium catalysis in constructing heterocyclic frameworks derpharmachemica.com. The general principle of a [4+2] cycloaddition involves the concerted reaction between a 4π-electron component (the diene) and a 2π-electron component (the dienophile) to form a six-membered ring researchgate.net.

| Reaction Type | Key Reactants | Catalyst | Key Intermediate | Product |

| IEDDA [4+2] Cycloaddition | Terminal ynone, Sulfonyl azide, Imine | Copper | N-sulfonyl acylketenimine organic-chemistry.org. | Functionalized 1,3-oxazine |

| [4+2] Cycloaddition | 5-Methylene-1,3-oxazinan-2-one, 1,3,5-Triazinane | Palladium | Aza-π-allylpalladium 1,4-dipole derpharmachemica.com. | Substituted 1,3-oxazinane |

Ring expansion reactions provide an alternative pathway to six-membered heterocycles from smaller, more readily available ring systems. This strategy can offer unique access to substituted 1,3-oxazinanes.

A highly efficient method involves the ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines. This reaction transforms the five-membered isoxazolidine (B1194047) ring into the six-membered N-H-1,3-oxazinane ring. The resulting products are useful building blocks that can be subsequently converted to N-H-1,3-aminoalcohols derpharmachemica.com.

Similarly, a rhodium-catalyzed ring expansion of isoxazoles has been developed. The reaction of isoxazoles with rhodium carbenoid intermediates, generated from aryldiazoacetates, leads to the efficient synthesis of a range of 4H-1,3-oxazines in good to excellent yields. This transformation proceeds via an initial N–O bond insertion by the rhodium carbenoid nih.gov.

| Starting Ring System | Catalyst | Key Reagent | Product Ring System | Yield |

| Isoxazolidine | Ruthenium | N/A (Rearrangement) | N-H-1,3-Oxazinane derpharmachemica.com. | High |

| Isoxazole | Rh₂(OAc)₄ | Aryldiazoacetate | 4H-1,3-Oxazine nih.gov. | 47–96% |

The Prins cyclization, a reaction between an alkene (or alkyne) and an electrophilic carbonyl compound, is a powerful method for constructing six-membered oxygen-containing heterocycles, including tetrahydropyrans. This reaction can be adapted for the formation of 1,3-oxazinanes.

The mechanism generally involves the acid-catalyzed activation of an aldehyde, followed by the addition of a homoallylic alcohol to form an oxocarbenium ion intermediate. This intermediate is then trapped intramolecularly by the π-nucleophile (the double bond), leading to the formation of the six-membered ring. In the context of oxazinane synthesis, the reaction of α-methylstyrene with formaldehyde (B43269) and amines in an aqueous medium has been shown to form 3,6-dimethyl-6-phenyl-1,3-oxazinane. Mechanistic studies indicate that this product arises from transformations of 4-methyl-4-phenyl-1,3-dioxane, which is the initial product of the Prins reaction nih.gov. The Prins cyclization has emerged as a robust strategy for C-C and C-O bond formation in the synthesis of complex natural products.

| Alkene Substrate | Carbonyl Compound | Amine | Catalyst/Medium | Product |

| α-Methylstyrene | Formaldehyde | Methylamine | Aqueous Medium | 3,6-Dimethyl-6-phenyl-1,3-oxazinane nih.gov. |

| Homoallylic Alcohols | Aldehydes | N/A (for THP synthesis) | Brønsted or Lewis Acid | Tetrahydropyran (B127337) derivatives. |

Introduction and Functionalization of the Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the C2 position of the 6-methyl-1,3-oxazinane ring is a key step in creating versatile building blocks for further elaboration. A common strategy involves the transformation of a precursor functional group already situated on a stable oxazinane scaffold.

One effective pathway involves the use of N-Boc-protected 1,3-oxazinanes, which can be functionalized at various positions. Following functionalization, the conversion to the desired carboxylic acid can be achieved through a two-step sequence. First, the aminal group is cleaved, typically under acidic conditions using trifluoroacetic acid (TFA) in a solvent like tetrahydrofuran (B95107) (THF), to yield the corresponding N-Boc-1,3-aminoalcohol. Subsequently, this intermediate can be oxidized to the carboxylic acid. nih.gov Several oxidation methods are effective for this transformation, providing flexibility based on substrate tolerance and desired efficiency.

Common Oxidation Methods for Amino Alcohols:

| Method | Reagents | Typical Conditions | Reference |

| Method A | Ruthenium(III) chloride (RuCl₃), Sodium periodate (B1199274) (NaIO₄) | Acetonitrile/Water (MeCN/H₂O), 20 °C | nih.gov |

| Method B | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), (Diacetoxyiodo)benzene (PIDA) | Dichloromethane/Water (CH₂Cl₂/H₂O), 20 °C | nih.gov |

These methods allow for the efficient generation of the carboxylic acid moiety, transforming the functionalized oxazinane into a valuable β-amino acid precursor. The choice of oxidant can be tailored to the specific substrate and desired reaction scale.

Stereochemical Control in the Synthesis of Chiral 6-Methyl-1,3-oxazinane-2-carboxylic Acid

Achieving stereochemical control is paramount when synthesizing chiral molecules for pharmaceutical applications. The synthesis of specific enantiomers or diastereomers of this compound requires sophisticated asymmetric methodologies.

Asymmetric synthesis of chiral 1,3-oxazinanes can be achieved by employing chiral auxiliaries or chiral catalysts. A powerful strategy involves the enantioselective lithiation of a prochiral N-Boc-1,3-oxazinane. This process utilizes a chiral ligand, such as (−)-sparteine, in complex with an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi). The chiral complex selectively deprotonates one of two enantiotopic protons, typically at the C4 position adjacent to the nitrogen atom, to generate a configurationally stable α-lithio intermediate. nih.govresearchgate.net This enantioenriched organometallic species can then be trapped with an electrophile to create a chiral functionalized oxazinane with high enantiomeric purity. nih.govresearchgate.net This approach forms the foundation for accessing a wide range of enantioenriched oxazinane derivatives.

Building upon asymmetric lithiation, highly effective diastereoselective and enantioselective methods have been developed. A one-pot sequence combining sparteine-mediated enantioselective lithiation, transmetallation to an organozinc species, and a subsequent ligand-controlled Negishi cross-coupling reaction provides a versatile platform for synthesizing C4- and C5-functionalized 1,3-oxazinanes with excellent stereocontrol. nih.govresearchgate.net

The regioselectivity of the cross-coupling (i.e., whether functionalization occurs at the C4 or C5 position) is controlled by the choice of phosphine (B1218219) ligand on the palladium catalyst. nih.govresearchgate.net Critically, the subsequent transmetallation and cross-coupling steps proceed with high enantiospecificity, preserving the stereochemical information established during the initial lithiation step. nih.govresearchgate.net This methodology has been shown to produce functionalized oxazinanes with high enantiomeric ratios (e.r.). For instance, by carefully tuning the reaction conditions, an e.r. of 97:3 was achieved for a C4-arylated product. nih.gov The resulting enantioenriched functionalized oxazinanes can then be converted to the corresponding chiral β-amino acids, including analogs of this compound. nih.govresearchgate.net

Another approach involves the diastereoselective synthesis via 4-substituted-1,3-oxazinan-6-ones, which can serve as chiral templates for introducing substituents with a high degree of stereocontrol. amanote.com

Multi-Component Reactions (MCRs) for Oxazinane Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org MCRs are advantageous due to their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. beilstein-journals.orgjetir.org

The 1,3-oxazinane core can be constructed using MCRs, often through a variation of the Mannich reaction. A typical MCR for synthesizing the oxazinane ring involves the condensation of an amine, an aldehyde (commonly formaldehyde), and a third component with an active methylene (B1212753) group or a phenol. jetir.orgijrpr.com This one-pot cyclocondensation provides a direct and efficient route to the heterocyclic scaffold. While this approach is broadly used for various oxazine (B8389632) derivatives, its application can be tailored to produce precursors for this compound by selecting appropriate starting materials, such as a substituted 3-amino alcohol. The Ritter reaction, which involves the reaction of a monoterpenoid like (–)-isopulegol with nitriles, also provides a pathway to chiral 1,3-oxazine derivatives. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is a critical step in developing a synthetic route that is efficient, scalable, and high-yielding. For the synthesis of functionalized 1,3-oxazinanes, systematic variation of parameters such as solvent, temperature, catalyst, ligands, and reactants is essential to maximize both chemical yield and stereoselectivity.

A case study in optimization is the one-pot enantioselective arylation of N-Boc-1,3-oxazinanes. nih.gov Researchers systematically modified various parameters to improve the yield and enantiomeric ratio of the C4-functionalized product. Key findings from such an optimization process are often presented in tabular format to clearly display the impact of each variable.

Table of Optimized Reaction Conditions for C4-Arylation of an N-Boc-1,3-oxazinane Adapted from research on related Boc-1,3-oxazinane systems. nih.gov

| Entry | Substituent (Z) | Diamine | Zn Salt | Electrophile | Temp (°C) | Yield (%) | e.r. |

| 1 | Methyl | TMEDA | ZnCl₂ | PhBr | 60 | 38 | — |

| 2 | Methyl | (+)-sparteine | ZnCl₂ | PhBr | 60 | 34 | 75:25 |

| 3 | Ethyl | (+)-sparteine | ZnCl₂ | PhBr | 60 | 45 | 95:5 |

| 4 | Iso-propyl | (+)-sparteine | ZnCl₂ | PhBr | 60 | 25 | 95:5 |

| 5 | Ethyl | (+)-sparteine | Zn(OAc)₂ | PhBr | 60 | 32 | 96:4 |

| 6 | Ethyl | (+)-sparteine | Zn(OAc)₂ | PhONf | 80 | 61 | 97:3 |

This systematic approach demonstrates that tuning factors such as the steric bulk of substituents on the oxazinane ring (Entry 1 vs. 3), the choice of chiral diamine, the counterion of the zinc salt (Entry 3 vs. 5), and the nature of the electrophile and temperature (Entry 5 vs. 6) can lead to significant improvements in both reaction efficiency and the stereochemical purity of the final product. nih.gov Such optimization studies are fundamental for transitioning a synthetic methodology from laboratory discovery to practical application.

Sophisticated Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 6-Methyl-1,3-oxazinane-2-carboxylic acid, both ¹H NMR and ¹³C NMR spectroscopy are employed to confirm the arrangement of atoms and the stereochemistry of the molecule.

In ¹H NMR, the chemical shift (δ), multiplicity, and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. The protons on the oxazinane ring exhibit complex splitting patterns due to their diastereotopic relationships. The methyl group at the 6-position typically appears as a doublet in the upfield region of the spectrum.

¹³C NMR spectroscopy provides information on the number and type of carbon atoms in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon, the carbons within the oxazinane ring, and the methyl carbon. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift.

While specific spectral data for this exact compound is not publicly available, a representative analysis based on analogous structures, such as 2-methyl-1,3-oxazinane (B2530421) and other substituted oxazinanes, allows for the prediction of its NMR spectral characteristics. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH | 10.0 - 13.0 (broad s, 1H) | 170 - 175 |

| Ring Proton | C2-H | 4.5 - 5.0 (m, 1H) | 85 - 90 |

| Ring Protons | C4-H₂ | 3.0 - 3.5 (m, 2H) | 45 - 50 |

| Ring Protons | C5-H₂ | 1.5 - 2.0 (m, 2H) | 25 - 30 |

| Ring Proton | C6-H | 3.8 - 4.2 (m, 1H) | 70 - 75 |

| Methyl Protons | C6-CH₃ | 1.1 - 1.3 (d, 3H) | 20 - 25 |

Note: Predicted values are based on spectral data from structurally similar compounds. rsc.orgnih.gov Actual values may vary. s = singlet, d = doublet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight and elemental composition of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can definitively confirm the molecular formula of this compound.

For the molecular formula C₆H₁₁NO₃, the expected exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. A close correlation between the calculated and observed mass provides strong evidence for the compound's identity and rules out other potential formulas. rsc.orgmdpi.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₃ |

| Calculated Exact Mass [M] | 145.0739 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed Ion | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 146.0812 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent features would be the absorptions from the carboxylic acid group: a very broad O-H stretching band and a strong C=O (carbonyl) stretching band. libretexts.org Additionally, stretches corresponding to C-H, C-O, and C-N bonds within the saturated heterocyclic ring system would be visible. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad, Strong |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 | Strong, Sharp |

| Amine (C-N) | Stretch | 1180 - 1250 | Medium |

| Ether (C-O) | Stretch | 1050 - 1150 | Strong |

Source: Characteristic absorption ranges are based on established spectroscopic data. nih.govmasterorganicchemistry.comlibretexts.org

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. bldpharm.com A common approach involves reverse-phase HPLC, where the compound is passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention time is characteristic of the compound under specific conditions, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. bldpharm.com Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC-MS is challenging. Therefore, a derivatization step, such as esterification, is typically required to convert the carboxylic acid into a more volatile ester. mdpi.com The resulting derivative can then be analyzed, providing a fragmentation pattern in the mass spectrum that can be used for structural confirmation. The fragmentation of the related compound 2-methyl-1,3-oxazinane shows major peaks at m/z 86 and 56, which could be expected as part of the fragmentation pattern of the derivatized target compound. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses smaller stationary phase particles and higher pressures. bldpharm.com This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. UPLC is an effective method for the rapid purity assessment and analysis of this compound, making it suitable for high-throughput screening and quality control. bldpharm.com

X-ray Crystallography for Definitive Structural and Stereochemical Analysis

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, thereby offering a definitive confirmation of a molecule's connectivity and stereochemistry. For a chiral molecule such as this compound, which possesses stereocenters at the C2 and C6 positions, single-crystal X-ray diffraction is indispensable for the unambiguous assignment of the relative and absolute stereochemistry.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded and analyzed. Mathematical Fourier transform methods are then employed to convert this diffraction pattern back into a three-dimensional electron density map of the molecule. From this map, the precise spatial coordinates of each atom in the crystal's unit cell can be determined with high resolution, leading to a detailed molecular structure.

While specific crystallographic data for this compound is not available in the public domain, the following tables present representative data that would be anticipated from a single-crystal X-ray diffraction study of a comparable small organic molecule. This data serves to illustrate the nature and precision of the information obtained from such an analysis.

Table 1: Representative Crystal Data and Structure Refinement Parameters

This table outlines the fundamental parameters related to the crystal lattice and the experimental conditions of the X-ray diffraction analysis.

| Parameter | Representative Value |

| Empirical Formula | C₆H₁₁NO₃ |

| Formula Weight | 145.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521(3) |

| b (Å) | 10.112(4) |

| c (Å) | 9.435(3) |

| α (°) | 90 |

| β (°) | 105.3(1) |

| γ (°) | 90 |

| Volume (ų) | 783.4(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.230 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| F(000) | 312 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5680 |

| Independent reflections | 1785 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |

Disclaimer: The data presented in Table 1 is hypothetical and representative of a typical small organic molecule. It is not experimentally determined data for this compound.

The analysis of the crystal structure would reveal the conformation of the 1,3-oxazinane (B78680) ring, which typically adopts a chair conformation similar to cyclohexane (B81311) to minimize steric strain. The substituents on the ring, the methyl group at C6 and the carboxylic acid group at C2, would occupy either axial or equatorial positions. The precise determination of these positions is crucial for understanding the molecule's steric and electronic properties.

Table 2: Selected Interatomic Distances (Bond Lengths) and Angles

This table provides insight into the specific geometric details of the molecular structure.

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| O(1)-C(2) | 1.425(3) |

| C(2)-N(3) | 1.468(3) |

| N(3)-C(4) | 1.471(4) |

| C(4)-C(5) | 1.523(4) |

| C(5)-C(6) | 1.528(3) |

| C(6)-O(1) | 1.432(3) |

| C(2)-C(7) | 1.515(3) |

| C(7)-O(2) | 1.211(2) |

| C(7)-O(3) | 1.305(2) |

| C(6)-C(8) | 1.521(4) |

| Bond Angles | |

| C(6)-O(1)-C(2) | 112.5(2) |

| O(1)-C(2)-N(3) | 109.8(2) |

| C(2)-N(3)-C(4) | 111.7(2) |

| N(3)-C(4)-C(5) | 110.2(3) |

| C(4)-C(5)-C(6) | 111.5(3) |

| C(5)-C(6)-O(1) | 110.9(2) |

| O(1)-C(2)-C(7) | 108.4(2) |

| N(3)-C(2)-C(7) | 111.3(2) |

| O(2)-C(7)-O(3) | 123.5(2) |

| O(2)-C(7)-C(2) | 124.1(2) |

| O(3)-C(7)-C(2) | 112.4(2) |

Disclaimer: The data presented in Table 2 is hypothetical and based on expected values for similar chemical structures. It is not experimentally determined data for this compound.

Furthermore, in the crystalline state, molecules of this compound would likely engage in intermolecular interactions, such as hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). These hydrogen bonds would create a network or supramolecular architecture, holding the molecules together in a specific, ordered arrangement within the crystal lattice. The analysis of these interactions is fundamental to understanding the solid-state properties of the compound.

Chemical Transformations and Derivatization Strategies of 6 Methyl 1,3 Oxazinane 2 Carboxylic Acid

Strategic Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a wide array of functional analogues such as esters and amides, or its complete removal or reduction to an alcohol.

Esterification is a fundamental transformation for protecting the carboxylic acid, modifying solubility, or creating a precursor for further reactions. Standard methods are highly effective. For instance, Fischer esterification, which involves heating the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid), readily produces the corresponding ester. masterorganicchemistry.comchemguide.co.ukbyjus.com Alternatively, milder conditions can be employed, such as reaction with alkyl halides (e.g., methyl iodide) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), a process known as Steglich esterification. commonorganicchemistry.com

Amidation converts the carboxylic acid into a stable amide linkage, a common feature in pharmacologically active molecules. This transformation typically requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction with the amine nucleophile. fishersci.co.uklibretexts.org Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a highly reactive O-acylisourea intermediate that readily couples with primary or secondary amines. fishersci.co.ukchemistrysteps.comthermofisher.com Boron-based reagents, such as B(OCH₂CF₃)₃, have also emerged as effective promoters for direct amidation under mild conditions. acs.org

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Esterification (Fischer) | Methanol (MeOH), Sulfuric Acid (H₂SO₄), Heat | Methyl 6-methyl-1,3-oxazinane-2-carboxylate | masterorganicchemistry.com |

| Esterification (Steglich) | tert-Butanol, DCC, DMAP, Dichloromethane (DCM) | tert-Butyl 6-methyl-1,3-oxazinane-2-carboxylate | commonorganicchemistry.com |

| Amidation (EDC Coupling) | Amine (R-NH₂), EDC, HOBt, Dimethylformamide (DMF) | N-substituted 6-methyl-1,3-oxazinane-2-carboxamide | chemistrysteps.com |

| Amidation (Boron-mediated) | Amine (R-NH₂), B(OCH₂CF₃)₃, Acetonitrile (MeCN) | N-substituted 6-methyl-1,3-oxazinane-2-carboxamide | acs.org |

Reduction of the carboxylic acid moiety to a primary alcohol (hydroxymethyl group) is a valuable transformation that yields (6-methyl-1,3-oxazinan-2-yl)methanol. This can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Borane (BH₃) complexes, such as BH₃·THF, are also effective and offer a milder alternative that can exhibit greater chemoselectivity in the presence of other reducible functional groups.

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is a more challenging transformation. For many heterocyclic carboxylic acids, decarboxylation can be induced thermally or under acidic conditions, often proceeding through an ipso-substitution mechanism where a proton replaces the carboxyl group. youtube.com The stability of the resulting carbanion or the aromaticity of the transition state often dictates the facility of this reaction. sci-hub.se For 6-Methyl-1,3-oxazinane-2-carboxylic acid, this would yield 6-methyl-1,3-oxazinane. Catalytic methods, for instance using organic acids in polar aprotic solvents at high temperatures, can facilitate this process for various heterocyclic systems. google.com Photoredox catalysis has also emerged as a powerful, mild method for the decarboxylation of carboxylic acids. organic-chemistry.org

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄), THF; 2. H₂O workup | (6-Methyl-1,3-oxazinan-2-yl)methanol | General Knowledge |

| Reduction | Borane Dimethyl Sulfide Complex (BH₃·SMe₂), THF | (6-Methyl-1,3-oxazinan-2-yl)methanol | General Knowledge |

| Decarboxylation | Heat, Acid Catalyst (e.g., H₂SO₄) | 6-Methyl-1,3-oxazinane | youtube.com |

| Decarboxylation (Catalytic) | Organic Acid Catalyst, N,N-Dimethylformamide (DMF), 85-150 °C | 6-Methyl-1,3-oxazinane | google.com |

Functionalization of the 1,3-Oxazinane (B78680) Heterocycle

Beyond the carboxylic acid, the C-H bonds of the oxazinane ring itself can be functionalized. This is often achieved after N-protection (see section 4.4). A powerful strategy involves the directed lithiation of N-Boc protected 1,3-oxazinanes. nih.govresearchgate.net Using a strong base like sec-butyllithium (B1581126) in the presence of a chiral ligand such as (-)-sparteine (B7772259) allows for enantioselective deprotonation at positions C4 or C5. nih.gov The resulting organolithium intermediate can be transmetalated to an organozinc species, which can then participate in palladium-catalyzed Negishi cross-coupling reactions with various organic electrophiles (e.g., aryl or vinyl halides). nih.govresearchgate.net This methodology enables the introduction of diverse substituents onto the heterocyclic core with high regio- and stereocontrol. researchgate.net

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites—the carboxylic acid, the N-H bond, and the ring C-H bonds—necessitates careful control of reaction conditions to achieve selectivity.

Regioselectivity : As described above, the functionalization of the oxazinane ring can be directed to either the C4 or C5 position by careful choice of the palladium catalyst's ligand in the Negishi coupling step, demonstrating high ligand-controlled regioselectivity. nih.govresearchgate.net

Chemoselectivity : Protecting the highly reactive carboxylic acid (e.g., as a methyl ester) is often the first step before attempting to modify the less reactive C-H bonds on the ring. Conversely, the N-H bond can be acylated or alkylated in the presence of the carboxylic acid if the latter is first deprotonated to form a carboxylate, which is less nucleophilic. The choice of reducing agent is also critical for chemoselectivity; for example, BH₃·THF can reduce a carboxylic acid in the presence of some ester functionalities, whereas LiAlH₄ would likely reduce both.

Protecting Group Chemistry in Complex Synthesis

The strategic use of protecting groups is paramount for the successful multi-step synthesis involving this compound. organic-chemistry.org The two primary sites requiring protection are the nitrogen atom of the heterocycle and the carboxylic acid group.

The secondary amine within the oxazinane ring is typically protected to prevent unwanted side reactions (e.g., acylation, alkylation) and to modulate the ring's reactivity. The most common N-protecting group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netyoutube.com The Boc group is stable under a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). nih.gov Its presence is often essential for achieving high selectivity in reactions such as the directed lithiation of the ring. nih.govbeilstein-journals.org

The carboxylic acid group is often protected as an ester (e.g., methyl or benzyl (B1604629) ester) to mask its acidity and allow for base-mediated reactions elsewhere in the molecule. organic-chemistry.org Benzyl esters are particularly useful as they can be removed under neutral conditions via catalytic hydrogenation, which is orthogonal to the acid-labile Boc group. This orthogonal protecting group strategy allows for the selective deprotection and sequential modification of different functional groups within the same molecule.

Computational Chemistry and Mechanistic Studies on 6 Methyl 1,3 Oxazinane 2 Carboxylic Acid

Quantum Mechanical Investigations of Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to characterizing the molecular and electronic properties of 6-Methyl-1,3-oxazinane-2-carboxylic acid. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the molecule's equilibrium geometry, electron distribution, and orbital energies.

Key structural parameters, including bond lengths, bond angles, and dihedral angles, can be calculated with high accuracy. The electronic structure is typically analyzed through the visualization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack. Furthermore, mapping the electrostatic potential onto the electron density surface reveals the distribution of charge, identifying electron-rich (negative potential) and electron-poor (positive potential) regions that govern intermolecular interactions.

Elucidation of Reaction Mechanisms and Transition States

Computational studies are instrumental in elucidating the complex reaction mechanisms involving the 1,3-oxazinane (B78680) ring. For N-Boc-1,3-oxazinanes, which serve as close analogs, a one-pot reaction sequence involving enantioselective lithiation, Li-Zn transmetallation, and Negishi cross-coupling has been investigated to achieve selective C-H functionalization. nih.gov The regioselectivity of these reactions is highly dependent on the choice of ligands, which can be rationalized through computational modeling. nih.govresearchgate.net

The mechanism involves several key steps:

Enantioselective Lithiation: A chiral base like (-)-sparteine (B7772259) mediates the deprotonation at a specific position.

Transmetallation: The resulting organolithium intermediate is transmetallated with a zinc salt (e.g., ZnCl₂). researchgate.net

Cross-Coupling: A palladium catalyst with a specific ligand then facilitates the cross-coupling with an organic electrophile. researchgate.net

A critical aspect of these mechanisms is the conformation of the 1,3-oxazinane ring in the transition state. For certain reactions, such as those involving β-hydride elimination to initiate palladium migration, the ring must adopt a high-energy twist-boat conformation to allow for the necessary alignment of the C-Pd and C-H bonds. nih.gov Computational modeling of these transition states helps explain the observed regioselectivity and the influence of different ligands, which can be attributed to steric factors. nih.gov By calculating the energy barriers for different pathways, researchers can predict the most favorable reaction outcome.

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of the 1,3-oxazinane ring is complex, involving an equilibrium between multiple chair and flexible (twist) forms. researchgate.net Computational analysis of the closely related 3-methyltetrahydro-1,3-oxazine using methods like HF/6-31G(d) and DFT has shown that its potential energy surface contains numerous minima corresponding to different conformers. researchgate.net

The primary conformers are the axial and equatorial chair forms. researchgate.net The interconversion between these chair forms can occur through several pathways, including direct chair-chair transition via pyramidal inversion of the nitrogen atom or through sequences involving various twist intermediates. researchgate.net Six distinct twist forms have been identified as participating in these equilibria: 1,4-Twist, 2,5-Twist, and 3,6-Twist, each with different substituent orientations. researchgate.net

Stereoelectronic effects, such as the anomeric effect, play a significant role in determining the relative stability of these conformers. The anomeric effect can stabilize conformations where a substituent at an adjacent position to a heteroatom is in an axial orientation. These computational studies provide the relative energies and interconversion barriers for each conformation, allowing for a detailed understanding of the dynamic behavior of the 1,3-oxazinane ring system.

| Conformer | Relative Energy (HF/6-31G(d)) | Relative Energy (PBE/3z) | Relative Energy (RI-MP2/λ2) |

|---|---|---|---|

| Equatorial Chair (Ce) | 0.00 | 0.00 | 0.00 |

| Axial Chair (Ca) | 0.25 | 0.30 | 0.15 |

| 1,4-Twist (1,4-Te) | 5.50 | 5.80 | 6.20 |

| 2,5-Twist (2,5-Te) | 6.10 | 6.50 | 6.90 |

Note: Data is based on the analogous compound 3-methyltetrahydro-1,3-oxazine as a model for the conformational behavior of the 1,3-oxazinane ring system. researchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational chemistry enables the in silico prediction of various spectroscopic parameters for this compound, which is invaluable for structure elucidation and characterization. By calculating the optimized geometry of the molecule, it is possible to predict its spectroscopic signatures.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. These predicted spectra can be compared with experimental data to confirm structural assignments and stereochemistry.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum helps in assigning the absorption bands observed experimentally to specific vibrational modes of the molecule, such as C=O stretches from the carboxylic acid or C-O stretches within the oxazinane ring.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion, helping to interpret the patterns observed in experimental mass spectra.

These predictive methods serve as a powerful complement to experimental spectroscopic techniques, aiding in the unambiguous identification and characterization of the compound and its derivatives.

Molecular Modeling for Scaffold Design and Virtual Library Generation

The 1,3-oxazinane ring within this compound can be considered a "privileged scaffold". mdpi.com Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for drug discovery and the design of chemical libraries. mdpi.com The functionalized 1,3-oxazinane core is a precursor to valuable β-amino acids, which are important building blocks for creating peptidomimetics and other bioactive molecules. nih.govresearchgate.net

Molecular modeling techniques are central to leveraging this scaffold for drug design:

Scaffold Hopping and Decoration: The core structure can be computationally modified by adding various functional groups at different positions (a process known as "decoration") to explore the chemical space around the scaffold.

Virtual Library Generation: A large number of derivatives can be generated in silico to create a virtual library. This library can then be screened against biological targets using techniques like molecular docking to identify potential lead compounds with desired activities.

ADMET Prediction: The physicochemical properties of the virtual compounds, such as solubility, lipophilicity (logP), and potential metabolic liabilities (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), can be predicted computationally to prioritize candidates for synthesis and experimental testing.

This computational approach accelerates the drug discovery process by focusing synthetic efforts on molecules with the highest probability of success.

6 Methyl 1,3 Oxazinane 2 Carboxylic Acid As a Versatile Synthetic Intermediate and Molecular Scaffold

Precursor Role in the Synthesis of Complex Organic Molecules

The 1,3-oxazinane (B78680) ring system is a stable yet reactive precursor for synthesizing valuable chiral compounds, particularly substituted β-amino acids. nih.gov These amino acids are crucial components of numerous natural products and active pharmaceutical ingredients (APIs). nih.govresearchgate.net By using the oxazinane as a template, chemists can achieve functionalization at specific positions before cleaving the ring to reveal the desired amino acid structure.

For instance, functionalized Boc-1,3-oxazinanes have been identified as potential precursors for key fragments of complex bioactive molecules. nih.gov Research has demonstrated that a C5-functionalized oxazinane derivative is a viable precursor to the β³-amino acid found in jasplakinolide, a cyclic peptide with potent biological activities. nih.gov Similarly, a C4-functionalized oxazinane can serve as a precursor to the β²-amino acid incorporated in netarsudil, a Rho kinase inhibitor used in glaucoma treatment. nih.gov This strategy highlights the role of the oxazinane scaffold as a masked form of a linear amino alcohol, which can be unveiled and further oxidized to the corresponding carboxylic acid. nih.gov

Utility in Diversity-Oriented Synthesis (DOS) and Scaffold Development

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material, which is essential for drug discovery and chemical biology. semanticscholar.org The 1,3-oxazinane scaffold is exceptionally well-suited for such approaches due to the potential for regiodivergent functionalization. nih.govresearchgate.net

A key strategy involves the enantioselective lithiation of a Boc-protected 1,3-oxazinane, followed by transmetallation to zinc and a subsequent Negishi cross-coupling reaction. nih.govresearchgate.net Critically, the regioselectivity of this coupling can be controlled by the choice of ligand for the palladium catalyst. nih.gov This ligand-controlled switchability allows for the selective functionalization of either the C4 or the C5 position of the oxazinane ring from the same intermediate. nih.govresearchgate.net This capacity to produce two distinct regioisomeric products from a single precursor embodies the principles of DOS, enabling the rapid generation of molecular diversity from a common scaffold.

Foundation for the Preparation of Architecturally Diverse Heterocyclic Systems

The 1,3-oxazinane ring is not only a precursor to acyclic structures but also serves as a foundational template for creating other architecturally diverse systems. The primary pathway for this transformation involves the cleavage of the aminal group within the oxazinane ring. nih.gov

This is typically achieved by treating the functionalized Boc-1,3-oxazinane with an acid, such as trifluoroacetic acid (TFA), in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov This step breaks open the ring to yield N-Boc-1,3-aminoalcohols. nih.gov These resulting aminoalcohols are valuable chiral intermediates in their own right and can be used in the synthesis of a wide array of other molecules. nih.gov Subsequent oxidation of the alcohol moiety provides direct access to the corresponding β-amino acids, which can then be incorporated into peptides, peptidomimetics, or other complex heterocyclic structures. nih.govresearchgate.net

Chiral Building Block in Enantioselective Synthesis

Perhaps the most significant application of the 1,3-oxazinane scaffold is its role as a chiral building block in enantioselective synthesis. researchgate.net The stereochemical information embedded in the oxazinane can be used to direct the formation of new stereocenters with high fidelity.

A powerful method to achieve this is the sparteine-mediated enantioselective lithiation of the Boc-1,3-oxazinane ring. nih.govresearchgate.net The choice of the sparteine (B1682161) enantiomer—either (+)-sparteine or (–)-sparteine—determines which prochiral proton on the ring is removed. nih.govresearchgate.net This initial stereoselective deprotonation step sets the configuration of the resulting functionalized product. Subsequent reactions, including transmetallation and cross-coupling, proceed with retention of this configuration. researchgate.net

This methodology allows for the synthesis of highly enantioenriched C4- and C5-functionalized 1,3-oxazinanes, which can then be converted into β²- and β³-amino acids with a specific (R) or (S) configuration. nih.govresearchgate.net The high enantioselectivities achieved across a broad range of electrophiles underscore the robustness of this approach. nih.gov

Table 1: Regio- and Enantioselective Functionalization of Boc-1,3-oxazinanes

This table summarizes the results of the ligand-controlled Negishi cross-coupling reactions with various electrophiles, demonstrating the synthesis of either C4- or C5-functionalized products with high enantiomeric ratios.

| Electrophile (R-X) | Functionalization Position | Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |

| Ph-I | C4 | L¹ | 81 | 96:4 |

| 4-MeO-Ph-I | C4 | L¹ | 83 | 96:4 |

| 4-CF₃-Ph-I | C4 | L¹ | 75 | 96:4 |

| 2-Naphthyl-Br | C4 | L¹ | 82 | 96:4 |

| Ph-I | C5 | L² | 85 | 96:4 |

| 4-MeO-Ph-I | C5 | L² | 80 | 95:5 |

| 4-F-Ph-I | C5 | L² | 78 | 95:5 |

| 3-MeO-Ph-I | C5 | L² | 82 | 96:4 |

Data sourced from research on regiodivergent enantioselective C-H functionalization of Boc-1,3-oxazinanes. nih.govresearchgate.net L¹ and L² represent different phosphine (B1218219) ligands that control the regioselectivity of the reaction.

Emerging Trends and Future Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,3-oxazinane (B78680) frameworks has traditionally relied on established methods. However, the contemporary emphasis on green chemistry is steering research towards more sustainable and efficient synthetic protocols. researchgate.netsciresliterature.orgtpcj.org For a molecule like 6-Methyl-1,3-oxazinane-2-carboxylic acid, future synthetic strategies are expected to focus on several key areas:

Catalytic Approaches: The use of novel catalysts, including metal-based and organocatalysts, is anticipated to be pivotal. For instance, ruthenium-catalyzed rearrangements of isoxazolidines have been shown to be an efficient route to N-H-1,3-oxazinanes. organic-chemistry.org Similarly, palladium-catalyzed decarboxylative cycloadditions offer another avenue to this heterocyclic system. organic-chemistry.org The development of solid acid nanocatalysts, which can be easily recovered and reused, aligns with the principles of green chemistry and offers a promising direction for the synthesis of 1,3-oxazine derivatives in environmentally benign solvents like water. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly valued for their atom economy and ability to generate molecular complexity in a single step. nih.gov Designing novel MCRs that can assemble the this compound core from simple, readily available starting materials would be a significant advancement.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this constrained amino acid analogue could lead to more efficient and reproducible production methods.

Biocatalysis: The use of enzymes to catalyze key synthetic steps can offer unparalleled stereoselectivity and milder reaction conditions. Exploring enzymatic routes to chiral precursors of this compound could be a fruitful area of investigation.

These advanced synthetic methodologies are expected to not only improve the efficiency and sustainability of production but also to facilitate the creation of diverse libraries of derivatives for further study.

Exploration of Unconventional Reactivity Profiles

The reactivity of 1,3-oxazinanes is influenced by the interplay of the ring heteroatoms and the substituents. While standard functional group transformations are expected, future research will likely focus on uncovering less conventional reactivity patterns of this compound.

One area of interest is the potential for ring-chain tautomerism , a phenomenon observed in related heterocyclic systems where the ring can open to form a linear isomer. nih.gov The equilibrium between the cyclic 1,3-oxazinane structure and a potential open-chain aldehyde-amino acid form could be influenced by factors such as solvent, pH, and temperature, leading to unique reactivity and opportunities for chemical transformations. nih.gov

Furthermore, the constrained cyclic nature of the molecule could be exploited in stereoselective reactions . The fixed conformation of the 1,3-oxazinane ring can be used to direct the approach of reagents to specific faces of the molecule, enabling the synthesis of complex stereodefined structures. The development of reactions that proceed via novel intermediates or transition states, driven by the unique electronic and steric properties of the scaffold, will be a key area of future exploration.

Advanced Characterization Techniques and Data Analysis

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for its application. While standard spectroscopic techniques like NMR and mass spectrometry are indispensable, advanced methods will provide deeper insights. jcsp.org.pkderpharmachemica.com

Advanced NMR Spectroscopy: Techniques such as multidimensional NMR (COSY, HSQC, HMBC, NOESY) will be essential for unambiguous structure elucidation and conformational analysis in solution. jcsp.org.pk Solid-state NMR could provide valuable information about the structure in the crystalline form.

High-Resolution Mass Spectrometry (HRMS): Tandem mass spectrometry (MS/MS) will be critical for detailed structural characterization and for studying the fragmentation patterns of the molecule, which can provide insights into its chemical bonding and stability. researchgate.netrsc.orgnih.govjst.go.jp

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), will play a vital role in predicting and rationalizing the conformational preferences, spectroscopic properties, and reactivity of the molecule. nih.gov These computational studies can complement experimental data and guide the design of new experiments.

The integration of these advanced characterization techniques with sophisticated data analysis methods will be key to building a comprehensive understanding of the structure-property relationships of this novel amino acid analogue.

Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Design

Predictive Modeling: Machine learning models can be trained to predict various properties of molecules, including their reactivity, solubility, and biological activity. nih.govbath.ac.uknips.ccnih.gov By building predictive models for derivatives of this compound, researchers can prioritize the synthesis of compounds with the most promising characteristics, thereby saving time and resources. For example, ML models can predict the regioselectivity of reactions on the heterocyclic ring, guiding the design of synthetic strategies to achieve the desired substitution patterns. nih.gov

Investigation of Related Bioisosteric Scaffolds and their Synthetic Utility

Bioisosterism, the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The 1,3-oxazinane-2-carboxylic acid scaffold can be considered a bioisostere of natural amino acids like proline and pipecolic acid. rsc.org Future research will likely explore the synthesis and utility of other related heterocyclic scaffolds as constrained amino acid mimics.

Examples of such scaffolds include:

Piperidine-2-carboxylic acid (Pipecolic acid) derivatives: These six-membered nitrogen-containing heterocycles are well-established proline analogues. rsc.orgacgpubs.orggoogle.comgoogle.comresearchgate.net

Tetrahydropyran-2-carboxylic acid and its isomers: Replacing the nitrogen atom with an oxygen atom leads to the tetrahydropyran (B127337) scaffold, which can also serve as a constrained building block in medicinal chemistry. guidechem.comprepchem.combiosynth.comorganic-chemistry.orgcymitquimica.com

By systematically synthesizing and evaluating a range of these and other novel heterocyclic amino acid analogues, researchers can build a comprehensive understanding of how ring size, heteroatom composition, and substitution patterns influence the biological and chemical properties of these constrained scaffolds. This knowledge will be invaluable for the rational design of new molecules with tailored functionalities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-methyl-1,3-oxazinane-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves ring-closing strategies. For oxazinane derivatives, a thiourea intermediate can be cyclized under acidic or basic conditions, followed by oxidation to form the carboxylic acid moiety. Parallel approaches are described for pyrazole-carboxylic acid derivatives (e.g., via condensation and cyclization reactions) . Purification via reverse-phase HPLC or crystallization is advised to isolate high-purity products.

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR : Confirm stereochemistry and substitution patterns (e.g., H and C NMR for methyl and oxazinane ring protons) .

- HPLC : Assess purity (>95% recommended for biological assays).

- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives.

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Stability studies for similar heterocyclic carboxylic acids suggest:

- Storage at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation.

- Use of desiccants to avoid hydrolysis of the oxazinane ring .

- Periodic purity checks via TLC or HPLC to monitor degradation.

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal cells) to confirm specificity.

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .

- Computational modeling : Compare molecular docking results with experimental IC values to validate target engagement.

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use (S)- or (R)-configured catalysts in asymmetric cyclization reactions.

- Kinetic resolution : Employ enzymes (e.g., lipases) for selective hydrolysis of undesired enantiomers .

- Chiral HPLC : Validate enantiopurity post-synthesis with chiral stationary phases.

Q. How do substituent modifications on the oxazinane ring affect physicochemical properties?

- Methodological Answer :

- LogP analysis : Measure partition coefficients to assess hydrophobicity changes.

- pKa determination : Use potentiometric titration to evaluate carboxylic acid ionization.

- Thermal stability : Perform differential scanning calorimetry (DSC) to correlate substituent effects with decomposition temperatures .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across studies?

- Methodological Answer :

- Standardized protocols : Adopt consistent assay conditions (e.g., MTT vs. ATP-based viability assays).

- Batch variability : Compare synthetic batches via NMR and mass spectrometry to rule out impurity-driven effects .

- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.